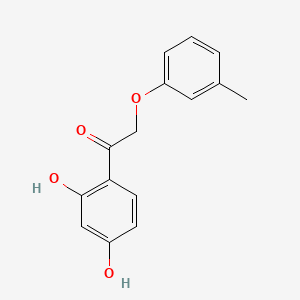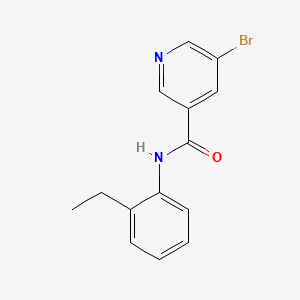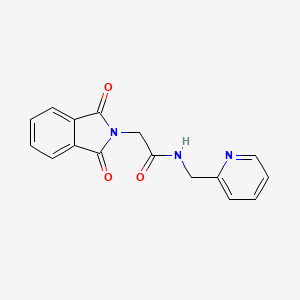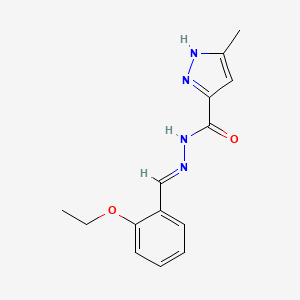
1-(2,4-二羟基苯基)-2-(3-甲基苯氧基)乙酮
描述
Synthesis Analysis
The synthesis of similar compounds involves strategic functionalization and coupling reactions. For example, a study by Čižmáriková et al. (2002) discusses the preparation of a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)ethanones, highlighting the versatility of such compounds in synthesis (Čižmáriková, Polakovičová, & Mišíková, 2002). The reaction typically involves the use of chloromethyl precursors and alcohols, showcasing a method that could be analogous to synthesizing 1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)ethanone.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)ethanone can be complex, with various conformations depending on the intermolecular interactions, such as hydrogen bonding. The study on crystallographic identification by Manzano et al. (2015) provides insights into how these interactions influence the crystal packing and stability of related compounds (Manzano, Baggio, & Cukiernik, 2015).
Chemical Reactions and Properties
Compounds with similar structures participate in a range of chemical reactions, reflecting their chemical properties. The study by Pimenova et al. (2003) on the synthesis and reactions of a related ester compound sheds light on the reactivity of such molecules, including nucleophilic substitutions and cyclization reactions (Pimenova, Krasnych, Goun, & Miles, 2003).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be significantly influenced by their molecular conformations and intermolecular interactions. The analysis of polymorphism in similar compounds by Suarez et al. (2017) illustrates the impact of these factors on the physical properties (Suarez et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for forming derivatives, are crucial for understanding the applications of 1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)ethanone. Studies like the one conducted by Jin-xia (2010) on the synthesis of related compounds provide valuable information on these aspects (Jin-xia, 2010).
科学研究应用
环境科学与化学
水处理中的消毒副产物:一项研究调查了在氯化消毒过程中与之相似的化合物 2,4-二羟基二苯甲酮 (BP-1) 的转化特征和遗传毒性变化。这项研究重点介绍了包括氯苯醌、苯苯醌和多环芳烃在内的新型副产物的形成,提出了涉及氯化取代和水解反应的合理转化途径。这项工作强调了在水处理过程中此类转化相关的潜在生态和健康风险 (孙雪峰等,2019).
细菌对环境污染物的代谢:另一项研究重点关注革兰氏阴性细菌对双酚 A (BPA) 的新陈代谢途径,揭示了一个涉及氧化骨架重排和进一步转化的过程,导致 BPA 的矿化。这项研究开辟了途径,让我们了解细菌在减轻类似酚类化合物造成的环境污染中的作用 (J. Spivack, T. K. Leib, J. Lobos, 1994).
化学与生物化学
缓蚀:一项研究针对包括 1-(4-(2-羟基苄亚胺基)苯基)乙酮 (S4) 在内的各种席夫碱对碳钢在 1 M HCl 中的缓蚀效率进行了研究。这项研究表明,某些化学结构(如 S4)充当有效的混合(阴极/阳极)缓蚀剂,突出了化学结构在缓蚀中的重要性 (M. Hegazy 等,2012).
分子对接和 ADMET 研究:通过分子对接和 ADMET 研究探索了乙酮、1-(2-羟基-5-甲基苯基) 的抗菌性能,提供了该化合物与金黄色葡萄球菌中蛋白质结合功效的见解。这项研究有助于了解该化合物在开发抗菌策略中的潜力 (Medicharla SRI SATYA, S. B. V., Aiswariya, 2022).
作用机制
未来方向
属性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-10-3-2-4-12(7-10)19-9-15(18)13-6-5-11(16)8-14(13)17/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWINKNFGLSMXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160411 | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)- | |
CAS RN |
137987-85-0 | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B5527312.png)


![4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5527338.png)
![N-(2,4-difluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5527346.png)


![3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5527360.png)

![N-{(3S*,4R*)-4-isopropyl-1-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5527375.png)
![4-methyl-1-[(2-methyl-2-propen-1-yl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5527381.png)

![3-ethyl-8-[4-(1H-pyrazol-1-ylmethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527400.png)
